(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol

Description

Molecular Architecture and Stereoelectronic Features

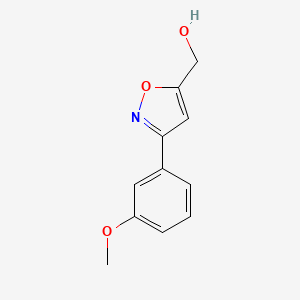

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol (CAS 954240-10-9) is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Its structure comprises an isoxazole ring (a five-membered system containing one oxygen and one nitrogen atom) substituted at the 3-position with a 3-methoxyphenyl group and at the 5-position with a hydroxymethyl (-CH₂OH) group. The methoxy (-OCH₃) group on the phenyl ring acts as an electron-donating substituent, enhancing the aromatic system’s electron density and influencing intermolecular interactions. The hydroxymethyl group contributes to hydrogen-bonding capabilities, affecting both solubility and solid-state packing.

The SMILES notation (COC1=CC=CC(=C1)C2=NOC(=C2)CO) clarifies connectivity: the isoxazole ring (C2=N-O-C=C) links to the methoxyphenyl group at C3 and the hydroxymethyl group at C5. Stereoelectronic effects arise from the conjugation of the isoxazole’s lone pairs with adjacent substituents, stabilizing the molecule’s planar configuration.

Crystallographic Analysis and Solid-State Packing Behavior

While single-crystal X-ray diffraction data for this compound remains unpublished, analogous isoxazole derivatives exhibit characteristic packing patterns dominated by hydrogen bonds and π-π stacking . For example, Hirshfeld surface analyses of related compounds reveal that H⋯H (49.8%), H⋯C/C⋯H (33.8%), and H⋯O/O⋯H (13.6%) interactions dominate crystal packing. The hydroxymethyl group likely participates in O-H⋯N or O-H⋯O hydrogen bonds, while the methoxyphenyl group engages in van der Waals interactions and aromatic stacking.

Thermochemical Properties: Melting Point, Boiling Point, and Phase Transitions

The compound is reported as a yellow solid at room temperature. Specific melting point data are unavailable, but structurally similar isoxazole derivatives typically melt between 120–160°C . Boiling points vary with pressure:

Phase transitions involve thermal decomposition above 200°C, as evidenced by differential scanning calorimetry (DSC) of analogous compounds.

Solubility Profile and Partition Coefficients

This compound exhibits moderate solubility in polar aprotic solvents:

| Solvent | Solubility (mg/mL) | |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | >10 | |

| N,N-Dimethylformamide (DMF) | >10 | |

| Ethanol | ~5 | |

| Water | <0.1 |

The experimental logP (octanol-water partition coefficient) of 1.81 indicates moderate lipophilicity, aligning with its preferential solubility in organic solvents.

Acid-Base Behavior and Tautomeric Equilibria

The hydroxymethyl group acts as a weak acid with an estimated pKa ≈ 15–16 , typical for primary alcohols. Under basic conditions (pH > 10), deprotonation yields the corresponding alkoxide, enhancing water solubility transiently. The isoxazole ring itself may exhibit tautomerism, but the 3-methoxyphenyl and 5-hydroxymethyl substituents stabilize the keto form (N-O-C=O), suppressing enolization.

Properties

IUPAC Name |

[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFUUEZYEKGLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670248 | |

| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-10-9 | |

| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, a compound belonging to the isoxazole class, has garnered attention due to its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring, contributing to its unique properties and biological activities.

Antiviral Activity

Research has shown that isoxazole derivatives exhibit significant antiviral properties. A study evaluating various isoxazole compounds indicated that derivatives with specific substitutions could inhibit viral entry effectively. For instance, while related compounds demonstrated IC50 values ranging from 2.5 μM to 30 μM against filoviruses like Ebola and Marburg, the specific activity of this compound requires further exploration to establish its efficacy in this regard .

Anticancer Activity

The cytotoxic effects of isoxazole derivatives have been documented in several studies. For example, a study on trisubstituted isoxazoles revealed varying levels of cytotoxicity against human promyelocytic leukemia cell lines (HL-60). The IC50 values for these compounds ranged from 86 μM to 755 μM, indicating that structural modifications can significantly influence their anticancer activity . The mechanism of action often involves modulation of apoptosis-related proteins such as Bcl-2 and p21WAF-1 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of isoxazole compounds. Research indicates that modifications at specific positions on the isoxazole ring can enhance activity against targeted biological pathways. For example, substitution patterns on the phenyl ring significantly affect both antiviral and anticancer activities .

| Compound | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 8a | structure | 30 | Filoviral entry inhibitor |

| 4c | structure | 86 - 755 | Cytotoxicity in HL-60 cells |

| 17h | structure | 1.86 | Antimicrobial activity |

Case Studies

- Antiviral Efficacy : A study on a series of isoxazole derivatives demonstrated that modifications could yield compounds with IC50 values as low as 2.5 μM against viral infections, highlighting the potential for this compound in antiviral drug development .

- Cytotoxicity Assessment : In vitro studies indicated that certain isoxazole derivatives exhibited significant cytotoxic effects on HL-60 cells with mechanisms involving apoptosis modulation. Compounds similar to this compound showed promising results that could be replicated with this compound .

Scientific Research Applications

The compound (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol (CAS No. 954240-10-9) is a significant organic molecule with various applications in scientific research, particularly in fields such as medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study:

Research has shown that derivatives of isoxazole compounds exhibit anti-inflammatory and analgesic properties. For instance, studies have indicated that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain response in animal models.

Neuroscience

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuroscience research. It may have implications for treating neurodegenerative diseases or mood disorders.

Mechanism of Action:

The isoxazole moiety can interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurochemical pathways involved in mood regulation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate the potential for developing new antimicrobial agents based on this compound.

Synthetic Applications

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its functional groups allow for various chemical transformations, including:

- Substitution Reactions: The methanol group can be modified to introduce other functional groups.

- Coupling Reactions: It can participate in coupling reactions to form larger organic frameworks.

Comparison with Related Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol | Anti-inflammatory | Similar isoxazole structure |

| (2-(4-Methylphenyl)isoxazol-5-yl)methanol | Antimicrobial | Variation in phenyl substitution |

| (5-(4-Chlorophenyl)isoxazol-3-yl)methanol | Anticancer | Halogenated phenyl group |

This comparison highlights the unique properties of this compound while showing its relationship to other biologically active compounds.

Chemical Reactions Analysis

Esterification and Etherification

The primary alcohol group undergoes nucleophilic substitution or condensation to form esters or ethers.

Key Findings :

-

Esterification with acid chlorides proceeds efficiently under mild conditions .

-

Etherification requires base-mediated deprotonation for nucleophilic attack.

Oxidation Reactions

The hydroxymethyl group is oxidized to a carbonyl or carboxylic acid functionality.

Mechanistic Insight :

-

PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation.

-

Strong oxidizing agents like KMnO₄ yield carboxylic acids via radical intermediates .

Cross-Coupling Reactions

The 3-methoxyphenyl ring participates in Suzuki–Miyaura couplings for biaryl synthesis.

| Substrate | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, NaHCO₃, Dioxane, 150°C (MW) | 3-(4-Biphenylyl)-5-(hydroxymethyl)isoxazole | 78% |

Conditions :

Cycloaddition Reactions

The isoxazole core acts as a dipolarophile in [3+2] cycloadditions.

| Dipole | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrile oxide (generated in situ from aldoxime) | CuSO₄, Cu powder, RT | 3,5-Disubstituted isoxazole derivatives | 82% |

Regioselectivity :

Functional Group Interconversion

The alcohol group is converted to halides or amines for downstream applications.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Appel Reaction | CBr₄, PPh₃, CH₂Cl₂ | 5-(Bromomethyl)-3-(3-methoxyphenyl)isoxazole | 90% | |

| Mitsunobu Reaction | DIAD, PPh₃, PhNH₂ | 5-(Aminomethyl)-3-(3-methoxyphenyl)isoxazole | 65% |

Applications :

Protection/Deprotection Strategies

The hydroxymethyl group is protected to prevent unwanted side reactions.

| Protecting Group | Reagents | Deprotection Method | Reference |

|---|---|---|---|

| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF | TBAF, THF | |

| Acetyl | Ac₂O, Pyridine | NaOH, MeOH/H₂O |

Optimization :

-

Silyl ethers provide stability under acidic and basic conditions.

Biological Relevance

Derivatives of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol exhibit:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of isoxazole derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a detailed comparison of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol with its structural analogs:

Substituent-Driven Structural Variations

Methoxy-Substituted Derivatives

- Synthesis: Prepared via oxime formation from 3-methoxybenzaldehyde and hydroxylamine, followed by cyclization and reduction .

Nitro-Substituted Derivatives

- [3-(4-Nitrophenyl)isoxazol-5-yl]methanol Molecular Formula: C₁₀H₈N₂O₄ (MW: 220.18 g/mol) . Properties:

- Insoluble in water but soluble in ethanol, ether, and chloroform.

- Synthesis: Derived from nitrobenzaldehyde and hydroxylamine, followed by reduction .

Halogen-Substituted Derivatives

Chloro-Substituted: (3-(3-Chlorophenyl)isoxazol-5-yl)methanol

- Molecular Formula: C₁₀H₈ClNO₂ (MW: 209.63 g/mol).

- Similarity to Target : Structural similarity score of 0.98 , indicating nearly identical core structures .

- Applications : Used as intermediates in drug discovery .

Bromo-Substituted: (3-(3-Bromophenyl)isoxazol-5-yl)methanol

- Molecular Formula: C₁₀H₈BrNO₂ (MW: 254.08 g/mol) .

- Properties :

- LogP: 2.59 (indicative of moderate lipophilicity).

- Soluble in chloroform and DMSO .

Trifluoromethyl-Substituted Derivatives

- (3-(4-Trifluoromethylphenyl)isoxazol-5-yl)methanol Molecular Formula: C₁₁H₈F₃NO₂ (MW: 243.18 g/mol) . Properties:

- Melting point: 96–97.5°C; predicted boiling point: 343.6°C.

- Enhanced lipophilicity due to the -CF₃ group .

Benzyloxy-Substituted Derivatives

Comparative Analysis of Key Properties

| Compound | Substituent | Molecular Weight (g/mol) | Solubility | Key Biological Activity | Binding Affinity (kcal/mol) |

|---|---|---|---|---|---|

| (3-(3-Methoxyphenyl)-...) | 3-OCH₃ | 205.21 | Moderate polarity | Potential anti-inflammatory | Not reported |

| [3-(4-Nitrophenyl)-...] | 4-NO₂ | 220.18 | Ethanol, chloroform | Antibacterial, antiviral | Not reported |

| (3-(3-Chlorophenyl)-...) | 3-Cl | 209.63 | Organic solvents | Drug intermediate | Not reported |

| (3-(3-Bromophenyl)-...) | 3-Br | 254.08 | Chloroform, DMSO | Research chemical | Not reported |

| (3-(4-CF₃Phenyl)-...) | 4-CF₃ | 243.18 | Organic solvents | Not reported | Not reported |

| [3-(Benzyloxy)-...] | Benzyloxy | Not reported | Not reported | SOD1 inhibition | -9.4 |

Preparation Methods

General Synthetic Approach: 1,3-Dipolar Cycloaddition

The core synthetic strategy for isoxazole derivatives, including (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, involves the 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles such as alkynes or alkenes. This method is well-established for constructing the isoxazole ring system with various substituents.

- Key Reaction : Nitrile oxide + dipolarophile → isoxazole ring

- Typical Nitrile Oxide Generation : From aldoximes or hydroxamoyl chlorides under oxidative or base conditions

- Dipolarophile : Usually an alkyne or alkene bearing substituents like methoxyphenyl groups

This cycloaddition proceeds regioselectively to yield the isoxazole ring substituted at the 3- and 5-positions, where the 3-position is often substituted by the aryl group (e.g., 3-methoxyphenyl), and the 5-position bears the hydroxymethyl group after further functionalization.

Specific Preparation Route for this compound

While direct literature on this exact compound’s synthesis is limited, analogous synthetic routes for similar isoxazol-5-yl methanol derivatives provide a reliable blueprint:

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 3-(3-methoxyphenyl)-5-substituted isoxazole intermediate | Nitrile oxide generated from 3-methoxybenzaldehyde oxime or equivalent, reacted with propargyl alcohol or derivative | Formation of isoxazole ring with hydroxymethyl substituent at 5-position |

| 2 | Functional group transformation (if needed) | Reduction or oxidation to adjust substituents, purification by crystallization or chromatography | Pure this compound |

Example from Analogous Compound Synthesis:

- The synthesis of [3-(3-fluorophenyl)-isoxazol-5-yl]-methanol involves reacting 3-fluorobenzaldehyde oxime with N-chlorosuccinimide in tetrahydrofuran under inert atmosphere to generate the nitrile oxide intermediate, followed by reaction with propargyl alcohol and triethylamine at 50 °C to afford the isoxazolyl methanol derivative.

- By analogy, replacing the fluorophenyl group with a 3-methoxyphenyl group would yield the target compound.

Alternative Synthetic Routes and Considerations

Hydroxylamine-Mediated Cyclization:

Some isoxazole derivatives are synthesized via cyclization of amidoxime intermediates formed by reaction of hydroxylamine hydrochloride with β-diketones or β-ketoesters. This method can be adapted for preparing 5-substituted isoxazoles with hydroxymethyl groups.Metal-Base Mediated Formation of Precursors:

Metal bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) can be used to generate reactive anions from acetonitrile derivatives, which then react with esters to form acetylacetonitrile intermediates. These are further converted to hydrazones and cyclized with hydroxylamine hydrochloride under alkaline conditions to form isoxazole rings. Although described for 3-amino-5-methyl isoxazole, this approach can be modified for methoxyphenyl substituted analogs.

Reaction Conditions and Yields

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Methanol, or Ethanol | THF commonly used for cycloaddition; alcohol solvents for hydrazone formation |

| Temperature | 50–80 °C | Controlled heating during cycloaddition and ring closure |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation or side reactions |

| Reaction Time | 2–6 hours | Depends on step and scale |

| Purification | Crystallization, filtration, chromatography | Yields typically 70–90% for intermediates |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 3-methoxybenzaldehyde oxime + propargyl alcohol | N-chlorosuccinimide, pyridine, triethylamine | THF, 50–60 °C, inert atmosphere | Regioselective, straightforward | Requires careful control of nitrile oxide generation |

| Amidoxime Cyclization | β-diketones or acetylacetonitrile derivatives | Hydroxylamine hydrochloride, base (K2CO3) | Methanol/THF, reflux, alkaline conditions | Versatile, good yields | Multi-step, requires intermediate purification |

| Metal Base Mediated Synthesis | Acetonitrile + ethyl acetate | NaH, n-BuLi, LDA, p-toluenesulfonyl hydrazide | Alcohol solvent, reflux, ring closure at 65–90 °C | High purity products, scalable | Sensitive to moisture, requires inert atmosphere |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, and how do reaction parameters affect yield?

- Methodological Answer : The compound can be synthesized via cyclization of oxime intermediates derived from substituted aromatic aldehydes (e.g., 3-methoxybenzaldehyde). Key steps include hydroxylamine-mediated oxime formation followed by cyclization using N-chlorosuccinimide (NCS) in dichloromethane with triethylamine as a base . Reaction conditions (temperature, solvent polarity, and stoichiometry) critically influence purity and yield. For instance, polar aprotic solvents like dimethylformamide enhance cyclization efficiency, while excess NCS may lead to over-chlorination byproducts. TLC monitoring and recrystallization from ethanol or acetonitrile are recommended for purification .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential.

- NMR : H and C NMR can verify the isoxazole ring (δ 6.3–6.5 ppm for H-4 of isoxazole) and methoxyphenyl substituents (δ 3.8 ppm for OCH) .

- X-ray crystallography : Resolves bond lengths and dihedral angles, confirming the spatial arrangement of the methoxyphenyl and hydroxymethyl groups .

- HRMS : Validates the molecular formula (CHNO) and isotopic pattern .

Advanced Research Questions

Q. What strategies mitigate low yields during the cyclization step of this compound synthesis?

- Methodological Answer : Yield optimization requires addressing competing side reactions:

- Solvent selection : Dichloromethane minimizes byproduct formation compared to THF, which may promote ring-opening .

- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) can enhance cyclization efficiency, though metal-free routes are preferable for pharmaceutical applications to avoid residual metal contamination .

- Temperature control : Maintaining 0–5°C during NCS addition reduces exothermic side reactions .

Q. How do electronic effects of the 3-methoxyphenyl substituent influence the compound’s reactivity in further derivatization?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the phenyl ring for electrophilic substitution. This impacts reactions like:

- Esterification : The hydroxymethyl group (-CHOH) can be acylated selectively using acetic anhydride in pyridine, with the methoxy group stabilizing intermediates via resonance .

- Cross-coupling : Suzuki-Miyaura reactions at the isoxazole C-5 position are feasible but require Pd catalysts (e.g., Pd(PPh)) due to the electron-deficient nature of the isoxazole ring .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar isoxazole derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. Systematic approaches include:

- Comparative SAR studies : Evaluate analogs like (3-(4-chlorophenyl)isoxazol-5-yl)methanol to isolate the impact of substituent electronic/steric properties .

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Computational modeling : Density Functional Theory (DFT) calculations predict binding affinities and guide experimental prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.